molecular formula C7H13NO3 B13153598 2-(3-Hydroxyazetidin-3-yl)-2-methylpropanoic acid

2-(3-Hydroxyazetidin-3-yl)-2-methylpropanoic acid

Cat. No.: B13153598
M. Wt: 159.18 g/mol
InChI Key: MYDWHTRAJWWFOL-UHFFFAOYSA-N
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Description

2-(3-Hydroxyazetidin-3-yl)-2-methylpropanoic acid is a compound that belongs to the class of azetidine derivatives Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyazetidin-3-yl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the target compound.

Another approach involves the use of tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate as a key intermediate. This intermediate can be obtained through the kinetic resolution of a racemic mixture using L-tartaric acid . The enantiopure S-enantiomer is then subjected to peptide coupling with 3,4-difluoro-2-(2-fluoro-4-iodo-anilino)benzoic acid under mild conditions to afford the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyazetidin-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).

    Reduction: Reducing agents such as LiAlH₄ (lithium aluminum hydride) and NaBH₄ (sodium borohydride) are commonly used.

    Substitution: Reagents such as SOCl₂ (thionyl chloride) and PBr₃ (phosphorus tribromide) can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce an alcohol or amine.

Scientific Research Applications

2-(3-Hydroxyazetidin-3-yl)-2-methylpropanoic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyazetidin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-(3-Hydroxyazetidin-3-yl)-2-methylpropanoic acid can be compared with other azetidine derivatives, such as:

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-(3-hydroxyazetidin-3-yl)-2-methylpropanoic acid

InChI

InChI=1S/C7H13NO3/c1-6(2,5(9)10)7(11)3-8-4-7/h8,11H,3-4H2,1-2H3,(H,9,10)

InChI Key

MYDWHTRAJWWFOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)C1(CNC1)O

Origin of Product

United States

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